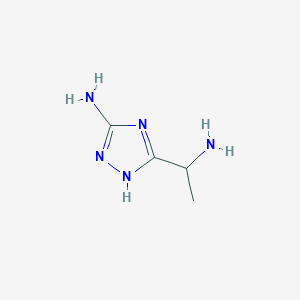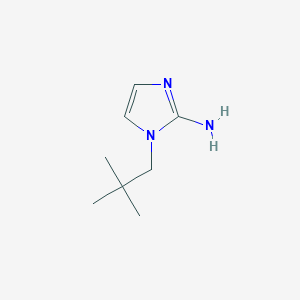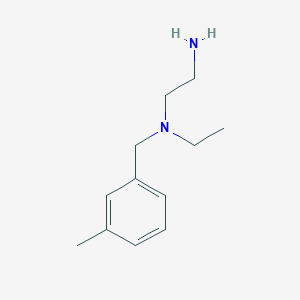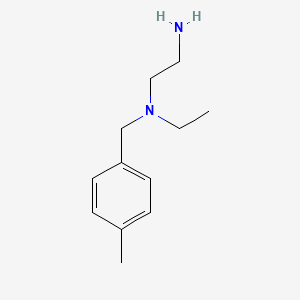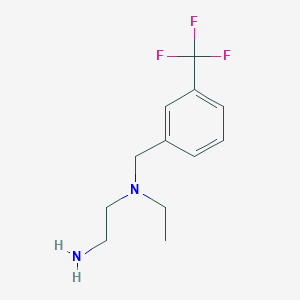
N*1*-Ethyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes an ethyl group, a trifluoromethyl group, and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of ethane-1,2-diamine with 3-trifluoromethyl-benzyl chloride followed by alkylation with ethyl iodide. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards biological targets.
Medicine: In the field of medicine, N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, the compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's ability to interact with specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-Methyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
N1-Propyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
N1-Butyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine
Uniqueness: N1-Ethyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine stands out due to its specific ethyl group, which can influence its physical, chemical, and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N'-ethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-2-17(7-6-16)9-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,2,6-7,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSUHEZDNUMYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
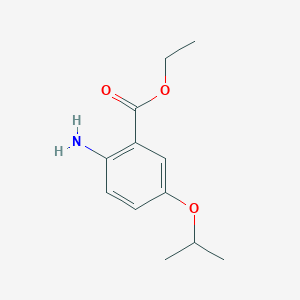

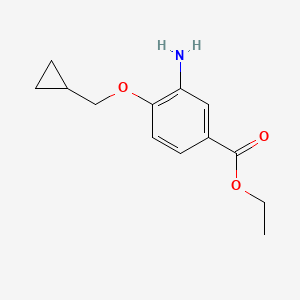
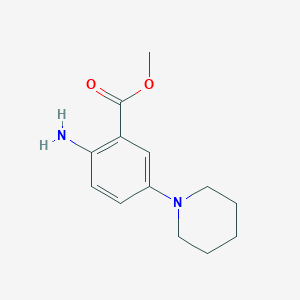
![Methyl 3-amino-4-[(oxolan-2-ylmethyl)amino]benzoate](/img/structure/B7866083.png)

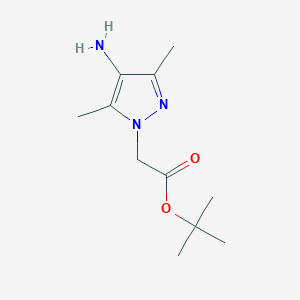
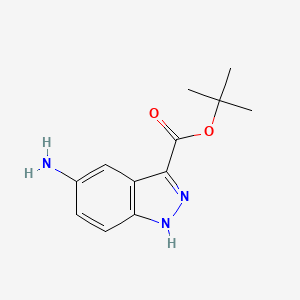
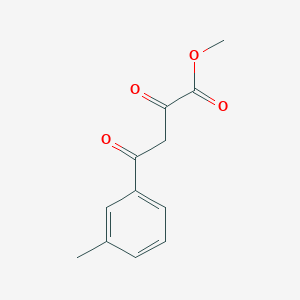
![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
